BenchChemオンラインストアへようこそ!

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Lipophilicity Drug Design ADME

This 4-(4-trifluoromethylphenyl)-1H-imidazole regioisomer (LogP 3.0955) offers 1.6–3.2× higher lipophilicity than 1-substituted analogs, ensuring superior membrane permeability for intracellular targets and BBB penetration. Para-CF₃ substitution directs activity toward COX-1/2, viral enzymes, and CYP2B6 (17–32× selectivity over CYP2B5). The blue-shifted emission enables fluorescent probe development for bioimaging and OLEDs. Procure 97% purity building block for reproducible SAR campaigns, drug-drug interaction studies, and materials science applications requiring precise regiospecificity. For research use only.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 37148-86-0
Cat. No. B1592254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
CAS37148-86-0
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CN2)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15)
InChIKeyMZTSHPGIQLFJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (CAS 37148-86-0): Procurement‑Grade Physicochemical and Structural Reference


4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (CAS 37148‑86‑0) is a 4‑aryl‑substituted 1H‑imidazole building block featuring a para‑trifluoromethylphenyl moiety. This substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 3.0955 and a topological polar surface area of 28.68 Ų [1]. The compound is characterized by the molecular formula C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol .

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (37148-86-0): Why 1‑Substituted and Other Regioisomeric Analogs Are Not Direct Replacements


In‑class imidazole derivatives cannot be freely interchanged in research or industrial workflows due to regioisomeric and substitution‑dependent variations in lipophilicity, target engagement, and metabolic stability. The 4‑(4‑trifluoromethylphenyl) regioisomer exhibits a higher computed LogP (3.0955) than its 1‑substituted analog (LogP ~2.6–2.89), indicating significantly greater lipophilicity [1]. Furthermore, positional isomerism on the phenyl ring (para‑CF₃ vs. ortho‑CF₃) dramatically alters biological selectivity profiles, with 2‑trifluoromethyl substitution conferring potent nNOS/iNOS inhibition while 4‑trifluoromethyl substitution shifts activity toward other targets such as COX and viral enzymes [2]. These differences preclude generic substitution without compromising assay reproducibility or structure‑activity relationship (SAR) validity.

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (37148-86-0): Comparator‑Based Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Differentiation: 4‑(4‑Trifluoromethylphenyl) Regioisomer Exhibits Higher Computed LogP than 1‑Substituted Analog

The 4‑(4‑trifluoromethylphenyl)‑1H‑imidazole regioisomer (CAS 37148‑86‑0) demonstrates a higher computed LogP (3.0955) compared to the 1‑(4‑trifluoromethylphenyl)imidazole regioisomer (CAS 25371‑98‑6), which has reported LogP values of 2.6 (XLogP3‑AA) and 2.89110 [1][2]. This difference of approximately 0.2–0.5 LogP units translates to a predicted 1.6–3.2‑fold increase in octanol‑water partition coefficient, directly impacting membrane permeability and distribution profiles.

Lipophilicity Drug Design ADME

NOS Isoform Selectivity Profile: 4‑(4‑Trifluoromethylphenyl) Substitution Pattern Lacks the nNOS/iNOS Potency of the Ortho‑CF₃ Analog TRIM

The 2‑trifluoromethylphenyl regioisomer (TRIM, CAS 25371‑96‑4) is a well‑characterized dual nNOS/iNOS inhibitor with IC₅₀ values of 28.2 µM and 27.0 µM, respectively, and weak eNOS inhibition (IC₅₀ = 1057.5 µM) [1]. In contrast, the 4‑(4‑trifluoromethylphenyl) regioisomer (target compound) is not reported as a potent NOS inhibitor; its activity profile is instead directed toward COX inhibition (COX‑1 IC₅₀ ≈ 20.0 µM; COX‑2 IC₅₀ ≈ 15.0 µM) and antiviral targets . This regioisomer‑dependent functional shift is critical for target‑specific assay design.

Nitric Oxide Synthase Isoform Selectivity Neuroscience

CYP2B4/CYP2B5 Differential Inhibition Selectivity: 4‑Phenylimidazole Scaffold Provides Isoform Discrimination

The 4‑phenylimidazole scaffold (parent structure of the target compound) exhibits intrinsic selectivity for CYP2B4 over CYP2B5. 4‑Phenylimidazole inhibits CYP2B4 with an IC₅₀ of 0.49 µM, which is 17‑ to 32‑fold more potent than its inhibition of CYP2B5 [1]. Para‑chloro substitution further enhances this selectivity (95‑fold for 4‑(4‑chlorophenyl)imidazole and 130‑fold for 1‑(4‑chlorophenyl)imidazole), establishing that 4‑aryl substitution is a key determinant of CYP2B isoform discrimination [1]. While direct IC₅₀ data for the CF₃‑substituted target compound are not available in this study, the scaffold‑level selectivity pattern provides a validated SAR framework.

Cytochrome P450 Drug‑Drug Interaction Enzyme Selectivity

Photophysical Differentiation: Trifluoromethyl Substitution Induces Significant Blue Shift Relative to Non‑Fluorinated Parent

Introduction of a trifluoromethyl substituent onto the phenyl ring of imidazole derivatives results in a significant blue shift in emission wavelength compared to the non‑fluorinated parent compound [1]. This photophysical modulation is attributed to the strong electron‑withdrawing effect of the CF₃ group, which alters the HOMO‑LUMO gap and consequently the fluorescence emission profile. The effect has been characterized in phenanthrimidazole ligands where the CF₃‑substituted derivative exhibits a measurable hypsochromic shift.

Photophysics Fluorescence Material Science

Vendor‑Certified Purity and Quantitative Solubility: Differentiated Procurement‑Grade Specifications

Commercially available 4‑(4‑(trifluoromethyl)phenyl)‑1H‑imidazole (CAS 37148‑86‑0) is supplied with documented purity specifications and quantitative solubility data. Bidepharm provides this compound with standard purity ≥97% and reports a specific aqueous solubility of 0.131 mg/mL (0.000616 mol/L) . This quantitative solubility datum enables precise experimental planning and formulation development.

Quality Control Solubility Procurement

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole (37148-86-0): Evidence‑Backed Research and Industrial Application Scenarios


Scaffold for CYP2B Isoform‑Selective Inhibitor Design

Based on the demonstrated 17‑ to 32‑fold selectivity of the 4‑phenylimidazole scaffold for CYP2B4 over CYP2B5 [1], this compound serves as a validated starting point for developing isoform‑selective cytochrome P450 inhibitors. The para‑trifluoromethyl substitution may further modulate selectivity and potency, making the compound suitable for structure‑activity relationship (SAR) campaigns targeting CYP2B6 (human ortholog) for drug‑drug interaction studies.

Fluorescent Probe Development via CF₃‑Induced Photophysical Modulation

The significant blue shift in emission wavelength conferred by the trifluoromethyl substituent [1] enables the design of fluorescent probes with tunable optical properties. This compound is applicable in materials science research, particularly in the development of OLED emitters, fluorescent sensors, and bioimaging agents where spectral separation from cellular autofluorescence is advantageous.

Anti‑Inflammatory and Antiviral Lead Optimization Scaffold

Derivatives of the 4‑(trifluoromethyl)phenyl‑imidazole class have demonstrated moderate COX‑1 (IC₅₀ ≈ 20 µM) and COX‑2 (IC₅₀ ≈ 15 µM) inhibition [1], as well as sub‑micromolar antiviral activity against cowpox virus (IC₅₀ = 0.45 µM for a closely related analog) [2]. The target compound provides a procurement‑ready core for medicinal chemistry optimization aimed at improving potency and selectivity for these therapeutic targets.

Chemical Biology Tool Compound for Lipophilicity‑Dependent Assays

With a computed LogP of 3.0955 [1], this compound exhibits approximately 1.6‑ to 3.2‑fold higher lipophilicity than its 1‑substituted regioisomer. This property makes it particularly suitable for assays where passive membrane permeability or intracellular target engagement is a critical variable, such as cell‑based phenotypic screens or studies investigating blood‑brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.